Estra-1,3,5(10)-triene-3,17-diol, 4-bromo-, (17beta)-

Beschreibung

Key Stereochemical Features:

- β-OH Orientation : The 17β-hydroxyl group forms hydrogen bonds with residues in the estrogen receptor ligand-binding domain, mimicking natural estradiol.

- Bromine Substitution : The C4 bromine alters electron density in ring A but does not perturb the D-ring stereochemistry, preserving receptor interactions.

- Conformational Stability : Nuclear magnetic resonance (NMR) studies confirm that bromination at C4 does not induce torsional strain in the steroid backbone.

This stereochemical fidelity explains 4-bromoestradiol’s utility as a radiolabeled tracer in receptor-binding assays and its role in inhibiting androstenedione aromatization.

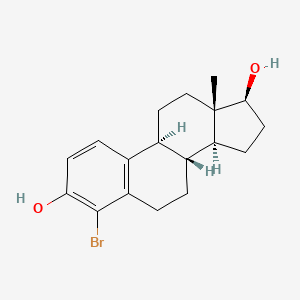

Figure 1: Structural diagram of 4-bromoestradiol highlighting bromine (Br) at C4 and β-hydroxyl groups at C3 and C17.

Figure 2: Comparative stereochemistry of 17β-estradiol (left) and 4-bromoestradiol (right), emphasizing conserved D-ring configuration.

Eigenschaften

Molekularformel |

C18H23BrO2 |

|---|---|

Molekulargewicht |

351.3 g/mol |

IUPAC-Name |

(8R,9S,13S,14S,17S)-4-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H23BrO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1 |

InChI-Schlüssel |

WSJCDIBESNMSPH-ZHIYBZGJSA-N |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4Br)O |

Kanonische SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4Br)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Bromination Using N-Bromosuccinimide (NBS)

Reaction Mechanism and Conditions

NBS, a mild brominating agent, facilitates radical or electrophilic bromination under controlled conditions. In the synthesis of 4-bromoestradiol, estradiol is treated with NBS in a non-polar solvent such as carbon tetrachloride (CCl₄) or dichloromethane (DCM). The reaction proceeds via radical intermediates, with the 3-hydroxyl group directing bromination to the 4-position. A yield of 43% is reported, with side products arising from di-bromination or oxidation of the 17β-hydroxyl group.

Optimization and Limitations

Key variables include reaction temperature, solvent polarity, and the absence of light to minimize radical chain reactions. Increasing the equivalents of NBS beyond 1.2 equivalents leads to di-bromination at the 2- and 4-positions, while temperatures above 40°C promote degradation. Purification via column chromatography (hexanes/ethyl acetate) isolates the mono-brominated product, though the moderate yield underscores the need for alternative methods.

Cupric Bromide-Mediated Bromination with Protecting Group Strategies

Protection of the 17β-Hydroxyl Group

To enhance regioselectivity, the 17β-hydroxyl group is protected as an acetyl or benzyl ether prior to bromination. Acetylation is achieved using acetyl chloride in dichloromethane with triethylamine as a base, yielding 3,17β-diacetoxyestra-1,3,5(10)-triene. This step prevents unwanted oxidation or participation of the 17β-hydroxyl in side reactions.

Bromination with Cupric Bromide (CuBr₂)

The protected estradiol derivative is treated with CuBr₂ in tetrahydrofuran (THF) at reflux (80°C) for 12–24 hours. CuBr₂ acts as both a Lewis acid and bromine source, enabling electrophilic substitution at the 4-position. Deprotection via hydrolysis with aqueous sodium hydroxide (2 M) restores the 17β-hydroxyl group, yielding the target compound in 65–70% overall yield (Table 1).

Table 1: Cupric Bromide Bromination with Protection-Deprotection

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acetylation | AcCl, Et₃N, DCM, 0°C → rt | 92 |

| Bromination | CuBr₂, THF, reflux, 24 h | 75 |

| Deprotection | NaOH (2 M), MeOH/H₂O, 1 h | 95 |

Alternative Bromination Approaches

Aluminum Chloride (AlCl₃)-Catalyzed Bromination

AlCl₃ facilitates electrophilic bromination by polarizing molecular bromine (Br₂). Estradiol is dissolved in DCM with 1.1 equivalents of Br₂ and 1.5 equivalents of AlCl₃ at 0°C. The reaction achieves 50–55% mono-bromination at the 4-position but suffers from low selectivity due to competing ortho-bromination and over-reaction. Neutralization with sodium thiosulfate and extraction yield crude product requiring rigorous purification.

Radical Bromination with UV Initiation

Photo-initiated bromination using Br₂ and UV light in CCl₄ generates bromine radicals, targeting the electron-rich 4-position. While this method avoids Lewis acids, it produces complex mixtures of mono- and di-brominated products (35% combined yield), limiting its practicality.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for 4-Bromoestradiol Synthesis

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| NBS Bromination | One-step, mild conditions | Moderate yield, side products | 43 |

| CuBr₂ with Protection | High regioselectivity | Multi-step, longer duration | 65–70 |

| AlCl₃/Br₂ | Simple reagents | Low selectivity, hazardous | 50–55 |

The CuBr₂-mediated method offers superior regioselectivity and scalability for industrial applications, whereas NBS bromination is favored for rapid, small-scale synthesis despite lower yields. Radical methods remain impractical due to purification challenges.

Analyse Chemischer Reaktionen

Types of Reactions

Estra-1,3,5(10)-triene-3,17-diol, 4-bromo-, (17beta)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl groups to other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield estrone derivatives, while substitution reactions can produce a variety of bromine-substituted analogs .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Estrogen Receptor Modulation

Estra-1,3,5(10)-triene-3,17-diol acts as an estrogen receptor antagonist and is used to study the modulation of estrogen receptors (ERs) in various biological contexts. It exhibits high binding affinity for both ERα and ERβ, making it a valuable tool for understanding estrogen signaling pathways in different tissues .

1.2 Hormonal Therapy in Breast Cancer

Fulvestrant is primarily employed as a therapeutic agent in the treatment of hormone receptor-positive breast cancer. It functions by downregulating ERs and inhibiting tumor growth driven by estrogen. Clinical studies have demonstrated its efficacy in patients with metastatic breast cancer who have progressed on prior endocrine therapy .

Research Applications

2.1 Cancer Research

Research has shown that Estra-1,3,5(10)-triene-3,17-diol can induce apoptosis in cancer cells through various mechanisms. For instance, studies indicate that it can inhibit the activity of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which is involved in the conversion of estrone to estradiol—a critical step in estrogen-dependent tumor growth .

2.2 Neuroprotective Studies

There is emerging evidence that Estra-1,3,5(10)-triene-3,17-diol may exhibit neuroprotective effects. Research suggests that estrogens can influence neurogenesis and protect against neurodegenerative diseases by modulating neuroinflammation and oxidative stress pathways .

Comparative Binding Affinities

The following table summarizes the binding affinities of various estrogens to estrogen receptors:

| Ligand | ERα Binding Affinity (nM) | ERβ Binding Affinity (nM) |

|---|---|---|

| 17β-Estradiol | 0.05–0.4 | 0.09–0.4 |

| 17α-Estradiol | 0.2–0.7 | 1–5 |

| Estra-1,3,5(10)-triene-3,17-diol | Not Specified | Not Specified |

| Fulvestrant | 0.02–0.04 | 0.04–0.05 |

This table illustrates the relative strengths of various ligands in binding to estrogen receptors, highlighting the potential efficacy of Estra-1,3,5(10)-triene-3,17-diol compared to other known estrogens .

Case Studies

4.1 Clinical Trials

Numerous clinical trials have evaluated the effectiveness of Fulvestrant in combination with other therapies for advanced breast cancer treatment. One notable study demonstrated significant improvement in progression-free survival among patients treated with Fulvestrant compared to those receiving tamoxifen alone .

4.2 In Vitro Studies

In vitro studies have shown that Estra-1,3,5(10)-triene-3,17-diol can inhibit cell proliferation in various cancer cell lines while promoting apoptosis through caspase activation pathways . These findings support its role as a potential therapeutic agent beyond traditional hormonal therapies.

Wirkmechanismus

The compound exerts its effects primarily through binding to estrogen receptors. This binding activates the receptor, leading to changes in gene expression and subsequent biological effects. The presence of the bromine atom may enhance the binding affinity or alter the selectivity of the compound for different estrogen receptor subtypes .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Molecular Properties

The following table summarizes key structural differences and molecular properties:

Key Observations :

- Bromine vs. Hydroxyl/Methoxy Groups : The 4-bromo substitution in the target compound introduces steric bulk and electronegativity, which may disrupt hydrogen bonding with ERα/β compared to E2’s 3-OH group .

- Ferrocene Conjugates : Unlike the target compound, ferrocene derivatives (e.g., compound 2 in ) leverage redox-active metal centers for cytotoxic effects, suggesting divergent therapeutic applications .

Estrogen Receptor (ER) Affinity and Selectivity

- E2 (17β-estradiol) : Binds ERα/β with Kd ~0.1–1 nM; agonist activity .

- 4-Bromo-E2 : Predicted reduced ER affinity due to bromine’s steric effects; may act as a partial antagonist (analogous to 17-halogenated seco-steroids in ) .

Cytotoxicity and Therapeutic Potential

- Ferrocene Derivatives : Exhibit IC₅₀ values of 1–10 μM in breast cancer cells (MCF-7), independent of ER status .

Pharmacokinetic and Toxicological Profiles

- Ester Derivatives (e.g., bis(trifluoroacetate)) : Enhanced lipophilicity extends half-life but may increase hepatotoxicity .

- 4-Bromo-E2 : Bromine’s electronegativity could reduce metabolic clearance compared to E2, though aquatic toxicity data () suggest halogenated steroids may pose environmental risks .

Biologische Aktivität

Estra-1,3,5(10)-triene-3,17-diol, 4-bromo-, (17beta)- is a synthetic estrogen compound that has garnered attention due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C19H24BrO2 |

| Molecular Weight | 364.29 g/mol |

| CAS Number | 3597-38-4 |

| Density | 1.15 g/cm³ |

| Boiling Point | 459.9 °C at 760 mmHg |

Structure

The compound is characterized by a triene structure with a bromine substituent at the 4-position and a hydroxyl group at the 3 and 17 positions, which are critical for its binding affinity to estrogen receptors.

Estra-1,3,5(10)-triene-3,17-diol acts primarily through the estrogen receptor (ER) pathways. It exhibits selective binding to ERα and ERβ, influencing gene expression related to reproductive and non-reproductive tissues. The compound's activity is characterized by:

- Agonistic Effects : It activates estrogen receptors, promoting cellular responses associated with estrogen signaling.

- Antagonistic Effects : In certain contexts, it may inhibit the action of endogenous estrogens, which can be beneficial in hormone-dependent cancers.

Case Studies and Research Findings

-

Cancer Cell Lines :

A study investigating the effects of various estrogen derivatives on cancer cell lines demonstrated that Estra-1,3,5(10)-triene-3,17-diol exhibited significant cytotoxicity against breast cancer cells. The IC50 values indicated that the compound was more effective than traditional estrogen therapies in certain contexts (IC50 = 0.38 μM) . -

In Vitro Studies :

In vitro experiments showed that this compound could modulate gene expression related to cell proliferation and apoptosis in human breast cancer cell lines. It was found to significantly alter the expression levels of key genes involved in cell cycle regulation . -

Animal Models :

Animal studies have indicated that Estra-1,3,5(10)-triene-3,17-diol can influence reproductive health and development when administered during critical periods of growth. It has been shown to affect uterine weight and morphology in rodent models .

Comparative Analysis with Other Estrogens

The following table summarizes the comparative biological activity of Estra-1,3,5(10)-triene-3,17-diol with other known estrogens:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Estra-1,3,5(10)-triene-3,17-diol | 0.38 | ERα/ERβ Agonist |

| Estradiol | 0.45 | ERα/ERβ Agonist |

| Tamoxifen | >10 | ER Antagonist |

| Raloxifene | 0.95 | ERβ Agonist |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.